Methyl 15-Hydroxypentadecanoate
Description
Overview and Significance in Chemical Sciences
Methyl 15-hydroxypentadecanoate (B1240629) is an organic compound classified as a hydroxy fatty acid methyl ester. Specifically, it is the methyl ester of 15-hydroxypentadecanoic acid, which is an omega-hydroxy fatty acid. This means it possesses a 15-carbon aliphatic chain with a hydroxyl group (-OH) at one terminus (the omega carbon) and a methyl ester group (-COOCH₃) at the other. guidechem.comchemicalbook.com Its structure makes it a valuable bifunctional molecule in organic synthesis.
The primary significance of Methyl 15-hydroxypentadecanoate in the chemical sciences lies in its role as a key precursor for the synthesis of macrolide musks, particularly cyclopentadecanolide (also known by the trade name Exaltolide). royalsocietypublishing.orgroyalsocietypublishing.org Macrolides, which are macrocyclic lactones, are highly sought-after compounds in the fragrance and cosmetics industry for their unique and persistent musk scents. royalsocietypublishing.org Beyond perfumery, macrolactones are integral structural motifs in many natural products, pharmaceuticals, and bioactive molecules. royalsocietypublishing.org
The conversion of this compound to cyclopentadecanolide occurs through an intramolecular transesterification reaction known as macrolactonization. royalsocietypublishing.orgnih.gov This process is a focal point of research, with studies aiming to develop efficient catalytic systems to maximize the yield and purity of the final musk product. royalsocietypublishing.orgroyalsocietypublishing.org
Below are the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₆H₃₂O₃ guidechem.com |
| Molar Mass | 272.42 g/mol guidechem.com |
| Melting Point | 47.0-48.0 °C chemicalbook.com |
| Boiling Point (Predicted) | 359.5 ± 15.0 °C |
| Density (Predicted) | 0.927 ± 0.06 g/cm³ |
| CAS Number | 76529-42-5 guidechem.com |
Historical Context of Research on Omega-Hydroxy Fatty Acid Esters
The scientific journey into omega-hydroxy fatty acid esters is built upon a foundational understanding of omega-hydroxy acids. These molecules are a class of naturally occurring organic acids characterized by a hydroxyl group at the terminal carbon of their aliphatic chain. wikipedia.org Historically, they were first identified as crucial structural components in the plant kingdom. The C16 and C18 omega-hydroxy acids, 16-hydroxypalmitic acid and 18-hydroxystearic acid, are key monomers of cutin, the waxy polymer that forms the protective cuticle of plants. wikipedia.org
In animal physiology, research has uncovered the role of cytochrome P450 enzymes in metabolizing various fatty acids into their omega-hydroxy counterparts. wikipedia.org For instance, the metabolism of arachidonic acid by these enzymes produces 20-hydroxyarachidonic acid (20-HETE), a bioactive lipid involved in various physiological processes. wikipedia.org
The study of the esters of these hydroxy fatty acids, particularly the family known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), is a more recent, yet rapidly expanding field. A landmark discovery in 2014 identified FAHFAs as a novel class of endogenous lipids in mammalian tissues that possess significant anti-inflammatory and anti-diabetic properties. nih.govmdpi.comnih.gov This finding catalyzed a surge of interest in the synthesis, characterization, and biological evaluation of these molecules. mdpi.comacs.org FAHFAs are now understood to be a diverse family, including branched-chain FAHFAs and ω-FAHFAs, each with distinct biosynthetic pathways and functions. mdpi.com this compound belongs to the category of ω-hydroxy fatty acid esters, a group noted for its role as biosurfactants in various biological fluids. mdpi.com
Current Research Landscape and Emerging Trends
The current research involving this compound and its relatives is characterized by several key trends, primarily focusing on sustainable synthesis and advanced applications.
A significant area of investigation is the development of efficient catalytic processes for its transformation. Research has demonstrated the synthesis of this compound from natural sources like Malania Oleifera oil, highlighting a trend towards using renewable feedstocks. royalsocietypublishing.orgnih.gov The subsequent macrolactonization to cyclopentadecanolide is a subject of intense study, with a focus on heterogeneous catalysis. For example, the use of a novel KF-La/γ-Al₂O₃ solid base catalyst has been shown to effectively facilitate this reaction, achieving high yields and purity of the desired musk. royalsocietypublishing.orgroyalsocietypublishing.org Such research aims to create more environmentally friendly and economically viable production methods for high-value chemicals.
The table below summarizes research findings on the catalytic conversion of this compound:
| Precursor | Catalyst | Product | Reaction Conditions | Yield | Source |
| This compound | KF-La/γ-Al₂O₃ | Cyclopentadecanolide | 190°C, 2 mbar, 7 h | 58.50% | royalsocietypublishing.orgroyalsocietypublishing.org |
| This compound | NaOH | Cyclopentadecanolide | 190°C, 2 mbar, 7 h | < 20% | royalsocietypublishing.org |
| This compound | γ-Al₂O₃ | Cyclopentadecanolide | 190°C, 2 mbar, 7 h | ~20% | royalsocietypublishing.org |
Another emerging trend is the use of enzymatic synthesis, or biocatalysis, to produce FAHFAs. acs.org This approach is favored for its potential scalability and lower environmental impact. acs.org While studies on this compound have focused on chemical catalysis, the broader field is exploring lipases and other enzymes to create a diverse library of FAHFA analogues for further study. acs.org
Furthermore, the discovery of the biological activities of FAHFAs has opened up new avenues of research. nih.govnih.gov Scientists are actively investigating the structure-activity relationships of these lipids to understand how they regulate metabolic and inflammatory pathways. nih.gov This research is supported by advancements in analytical chemistry, such as sensitive mass spectrometry-based lipidomics, which are essential for detecting and quantifying these often low-abundance compounds in biological systems. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 15-hydroxypentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCYAHKAJFZVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393044 | |
| Record name | methyl 15-hydroxypentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76529-42-5 | |
| Record name | methyl 15-hydroxypentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of Methyl 15 Hydroxypentadecanoate
Established Synthetic Pathways
The synthesis of Methyl 15-hydroxypentadecanoate (B1240629) is most commonly achieved from two main precursors: 15-hydroxypentadecanoic acid and derivatives of Malania oleifera Chum oil.
A direct and common method for preparing Methyl 15-hydroxypentadecanoate is through the esterification of 15-hydroxypentadecanoic acid.
Acid-catalyzed esterification, a classic method for converting carboxylic acids to esters, is effectively employed for the synthesis of this compound. In a typical procedure, 15-hydroxypentadecanoic acid is dissolved in a large excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst, such as concentrated sulfuric acid, is then introduced into the mixture. The reaction is typically conducted at elevated temperatures under reflux for several hours to drive the equilibrium towards the formation of the methyl ester. royalsocietypublishing.org
Following the reaction, the mixture is worked up to isolate the desired product. This usually involves an extraction step using a nonpolar solvent like ether, followed by washing with deionized water to remove the acid catalyst and any unreacted methanol. royalsocietypublishing.org
Table 1: Reaction Conditions for Acid-catalyzed Esterification of 15-Hydroxypentadecanoic Acid
| Reactant | Solvent | Catalyst | Temperature | Time |
|---|---|---|---|---|
| 15-Hydroxypentadecanoic Acid (15 g) | Methanol (300 ml) | Concentrated Sulfuric Acid (2 ml) | 90°C | 4 h |
Data sourced from a 2022 study on the synthesis of cyclopentadecanolide. royalsocietypublishing.org
The purity of the starting material, 15-hydroxypentadecanoic acid, is crucial for achieving a high yield and purity of the final ester product. One documented purification method involves the use of 2-amino-2-methyl-1-propanol. royalsocietypublishing.org This technique leverages the acidic nature of the carboxylic acid and the basic nature of the amine to form an amine salt, which can facilitate the separation from non-acidic impurities.
Malania oleifera Chum oil is a rich source of 15-tetracosenoic acid, which can be converted into this compound through a multi-step process. royalsocietypublishing.orgd-nb.infogoogle.com
The key chemical transformation in this pathway is the ozonolysis of 15-tetracosenoic acid. Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In this specific application, 15-tetracosenoic acid is dissolved in a mixed solvent system, such as ethanol (B145695) and n-hexane. royalsocietypublishing.org The solution is cooled, typically to 0°C, and a stream of ozone gas is bubbled through the mixture. royalsocietypublishing.org The ozone reacts with the double bond at the 15-position of the tetracosenoic acid, leading to the formation of an ozonide intermediate, which upon subsequent workup yields the desired C15 aldehyde and carboxylic acid fragments.
Table 2: Ozonolysis of 15-Tetracosenoic Acid
| Reactant | Solvent System | Temperature | Reagent |
|---|---|---|---|
| 15-Tetracosenoic Acid (30.0 g) | Ethanol (40 ml) and n-Hexane (160 ml) | 0°C | Ozone |
Data from a 2022 study describing the synthesis of this compound. royalsocietypublishing.org
Prior to ozonolysis, the precursor, 15-tetracosenoic acid, must be isolated from Malania oleifera Chum oil. This is accomplished through a sequence of chemical and physical separation techniques. The process begins with the saponification of the oil, which involves heating it with a strong base, such as sodium hydroxide (B78521), to hydrolyze the triglycerides into glycerol (B35011) and the sodium salts of the fatty acids. royalsocietypublishing.orggoogle.com
Following saponification, the mixture is acidified, typically with a strong acid like sulfuric acid, to protonate the fatty acid salts and generate the free fatty acids. The final step involves solvent crystallization, where the mixture of fatty acids is dissolved in a suitable solvent and cooled to selectively crystallize the 15-tetracosenoic acid, thereby separating it from the other fatty acids present in the oil. royalsocietypublishing.org
Preparation from 15-Pentadecanolide
This compound can be synthesized from its macrocyclic lactone counterpart, 15-Pentadecanolide (also known as Exaltolide), through a ring-opening transesterification reaction. This process, known as methanolysis, involves the reaction of the lactone with methanol in the presence of a catalyst.
Typically, a Brønsted acid, such as sulfuric acid, is employed to catalyze the reaction. nih.gov The equilibrium between the cyclic lactone and the linear hydroxy ester can be readily established, and the progress of the reaction can be monitored using techniques like 1H NMR spectroscopy to determine the ratio of the ring-opened product to the remaining lactone. nih.govumn.edu This method provides a direct route to this compound from a commercially available fragrance ingredient.
Novel Synthetic Approaches and Green Chemistry Principles
In line with the growing emphasis on sustainable chemistry, novel synthetic routes to this compound have been developed utilizing renewable resources. One such approach begins with Malania Oleifera Chum oil. nih.gov
The process involves several key steps:
Saponification and Acidification: The oil is first treated to yield 15-tetracosenoic acid. nih.gov
Ozonolysis: The unsaturated fatty acid is then subjected to ozonolysis to cleave the carbon-carbon double bond, a crucial step in reducing the chain length. nih.gov
Esterification: The resulting 15-hydroxypentadecanoic acid is subsequently esterified with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions to produce this compound. nih.gov This final step typically involves heating the reaction mixture in a thermostatic oil bath at 90°C for 4 hours. bas.bg
This bio-based route offers a greener alternative to traditional synthetic methods, aligning with the principles of sustainable chemical production.
Derivatization and Functionalization Reactions
The primary chemical transformation of this compound is its conversion into macrocyclic lactones, which are highly valued in the fragrance industry for their musk-like scents.
The intramolecular cyclization, or macrolactonization, of this compound yields Cyclopentadecanolide, a synthetic musk. This reaction is a transesterification process where the terminal hydroxyl group of the molecule attacks the methyl ester, leading to the formation of a 16-membered ring and the elimination of a methanol molecule. nih.gov The reaction is reversible and is often carried out under vacuum to remove the methanol as it is formed, thereby driving the equilibrium towards the desired product. nih.gov
The efficiency of the macrolactonization of this compound is highly dependent on the catalytic system used. Various catalysts have been explored to optimize the yield and selectivity of Cyclopentadecanolide.
Calcium Glycerolate (CaG) has emerged as a cost-effective and environmentally friendly catalyst for the synthesis of Cyclopentadecanolide from this compound. This catalyst can be derived from waste materials such as eggshells, enhancing its green credentials. The proposed mechanism involves the coordination of the catalyst with the substrate to facilitate the intramolecular transesterification.
Table 1: Proposed Mechanism for the Macrolactonization of this compound using a Calcium Glycerolate Catalyst
| Step | Description |
| A | The Calcium Glycerolate catalyst interacts with the hydroxyl group of this compound. |
| B | The activated hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the methyl ester. |
| C | A tetrahedral intermediate is formed. |
| D | The intermediate collapses, releasing a molecule of methanol and forming the cyclic product, Cyclopentadecanolide. |
| A visual representation of this mechanism is available in related research literature. |
A highly basic mesoporous catalyst, potassium fluoride (B91410) doped with lanthanum on a gamma-alumina support (KF-La/γ-Al2O3), has been shown to be effective for the macrolactonization of this compound. nih.gov The addition of lanthanum promotes the dispersion of potassium fluoride on the alumina (B75360) support and contributes to the formation of strong basic sites, which are crucial for the catalytic activity. nih.govmdpi.comsnnu.edu.cn The mesoporous structure of the catalyst, with pore sizes mainly in the range of 10-30 nm, allows for efficient interaction between the long-chain hydroxy ester and the active sites of the catalyst. nih.govsnnu.edu.cn
The reaction is typically carried out by heating a mixture of this compound, the KF-La/γ-Al2O3 catalyst, and glycerine. nih.govbas.bg The system is then slowly heated to around 190°C under reduced pressure (e.g., 2 mbar) for several hours. nih.govbas.bg The use of reactive distillation helps in the continuous removal of the Cyclopentadecanolide product, shifting the equilibrium towards its formation. nih.gov
Research has shown that the yield of Cyclopentadecanolide is significantly influenced by the catalyst composition and reaction conditions. For instance, using a KF-25La/γ-Al2O3 catalyst at 190°C for 7 hours resulted in a Cyclopentadecanolide yield of 58.50%, with a purity of 98.8% after reactive distillation. nih.govsnnu.edu.cn
Table 2: Effect of Different Catalysts on the Yield of Cyclopentadecanolide
| Catalyst | Yield of Cyclopentadecanolide (%) |
| None | 0 |
| NaOH | 41.29 |
| γ-Al2O3 | Low |
| La/γ-Al2O3 | Moderate |
| KF/γ-Al2O3 | Moderate |
| KF/La2O3 | Lower than KF-(ω)La/γ-Al2O3 |
| KF-La/γ-Al2O3 | 58.50 |
| Data sourced from a comparative study under specific reaction conditions. mdpi.com |
Table 3: Influence of Lanthanum Loading on Cyclopentadecanolide Yield
| La Loading (wt%) in KF-ωLa/γ-Al2O3 | Cyclopentadecanolide Yield (%) |
| 15 | Increased with loading |
| 25 | Peak Yield (58.50%) |
| 35 | Decreased beyond 25% |
| Reaction conditions: 0.5 g catalyst, 190°C, 2 mbar, 7 h. bas.bg |
Macrolactonization to Cyclopentadecanolide
Catalytic Systems and Reaction Optimization
Mo-Fe/HZSM-5 Catalysts
A notable development in the macrolactonization of this compound is the use of a molybdenum-iron/HZSM-5 (Mo-Fe/HZSM-5) catalyst. akjournals.comresearchgate.net This heterogeneous catalyst is prepared via an impregnation method, where citric acid is used to form Fe³⁺ and Mo⁶⁺ chelates in the impregnation solution. akjournals.comresearchgate.net Studies have shown that the optimal molar ratio of Mo/Fe is 2.5. akjournals.comresearchgate.net
The characterization of the Mo-Fe/HZSM-5 catalyst reveals the formation of Fe₂(MoO₄)₃ and Al₂(MoO₄)₃ species on its surface. akjournals.comresearchgate.net These species contribute to an increase in the strength of the acid sites, although there is a slight decrease in the total number of acid sites. akjournals.comresearchgate.net Despite this, the Mo-Fe/HZSM-5 catalyst demonstrates high activity and selectivity for the macrolactonization of this compound to produce cyclopentadecanolide. akjournals.comresearchgate.net The implementation of Fe and Mo species into the HZSM-5 zeolite matrix has been confirmed to decrease the number of acid sites but increase the selectivity towards desired aromatic compounds. researchgate.net
Solid Acid Catalysts vs. Homogeneous Catalysts
In the context of macrolactonization, both solid acid (heterogeneous) and homogeneous catalysts have been employed, each with distinct advantages and disadvantages. chemguide.co.ukkhanacademy.orgbiodieselmagazine.com
Homogeneous catalysts , which exist in the same phase as the reactants, are often dissolved in a solvent with the substrates. biodieselmagazine.com An example is the use of sodium hydroxide (NaOH) for the macrolactonization of this compound. nih.gov While a 41.29% yield of cyclopentadecanolide can be achieved with NaOH, it has significant drawbacks. nih.gov Being a strong base, NaOH is highly corrosive and can promote the saponification of the starting material at high temperatures and under vacuum, which is an undesirable side reaction. nih.gov Transition metals are often effective homogeneous catalysts due to their ability to easily change oxidation states, acting as intermediaries in electron exchange to speed up the reaction. senecalearning.com
Solid acid catalysts , or heterogeneous catalysts, are in a different phase from the reactants. chemguide.co.uk A key advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. youtube.com The HZSM-5 zeolite is a widely used solid acid catalyst in esterification reactions. researchgate.net In the macrolactonization of this compound, various solid catalysts such as γ-Al₂O₃, La/γ-Al₂O₃, KF/γ-Al₂O₃, and KF-La/γ-Al₂O₃ have been investigated. nih.gov The use of a KF-La/γ-Al₂O₃ catalyst resulted in a cyclopentadecanolide yield of 58.50%. nih.govnih.gov The larger pore size and strong basicity of this catalyst are thought to be more conducive to the macrolactonization of the long-chain hydroxy ester. nih.govnih.gov
| Catalyst Type | Example | Advantages | Disadvantages |
| Homogeneous | NaOH | High reactivity | Difficult to separate, potential for side reactions (saponification), corrosive. nih.gov |
| Heterogeneous | Mo-Fe/HZSM-5, KF-La/γ-Al₂O₃ | Easy separation and recycling, high selectivity. researchgate.netnih.gov | May have lower activity compared to some homogeneous catalysts. |
Reactive Distillation Methodologies
Reactive distillation is a process that combines chemical reaction and distillation in a single unit. This technique is particularly advantageous for equilibrium-limited reactions, such as macrolactonization, where the removal of a product can shift the equilibrium towards the desired product. nih.govroyalsocietypublishing.org
In the synthesis of cyclopentadecanolide from this compound, reactive distillation is employed to continuously remove the cyclopentadecanolide and methanol products from the reaction system. royalsocietypublishing.org This is crucial because the macrolactonization step is reversible. By carrying out the reaction under a vacuum and continuously distilling off the products, the forward reaction is favored, leading to higher yields. royalsocietypublishing.org For instance, using a KF-La/γ-Al₂O₃ catalyst, the yield of cyclopentadecanolide was 58.50%, and after reactive distillation, the purity of the product reached 98.8%. nih.govnih.gov The reaction is typically conducted at elevated temperatures (e.g., 190°C) and reduced pressure (e.g., 2 mbar). nih.gov
Influence of Catalyst Loading and Reaction Parameters
The efficiency of the macrolactonization of this compound is significantly influenced by catalyst loading and various reaction parameters.
Catalyst Loading: The amount of catalyst used has a direct impact on the reaction rate and yield. Studies on the esterification of oleic acid with methanol have shown that increasing the mass of the catalyst leads to an increase in the chemical reaction rate constant. researchgate.net Similarly, in the synthesis of cyclopentadecanolide using a KF-La/γ-Al₂O₃ catalyst, the catalyst loading is a critical parameter that needs to be optimized. royalsocietypublishing.org While specific data on the effect of catalyst loading for this compound is detailed in specific research, the general principle holds that an optimal loading exists beyond which the yield may not significantly increase or could even decrease due to mass transfer limitations or other factors. royalsocietypublishing.orgacs.org
Reaction Parameters:
Temperature: The reaction temperature plays a crucial role. For the KF-La/γ-Al₂O₃ catalyzed macrolactonization, a reaction temperature of 190°C was found to be effective. royalsocietypublishing.org
Reaction Time: The yield of cyclopentadecanolide increases with reaction time. For the KF-La/γ-Al₂O₃ catalyst system, the yield increased from 11.48% to 61.47% as the reaction time was extended from 1 to 7 hours. royalsocietypublishing.org The rate of increase is typically rapid initially due to the high concentration of reactants. royalsocietypublishing.org
La Loading (in KF-La/γ-Al₂O₃ catalysts): The amount of Lanthanum (La) loading in the catalyst also affects the yield. An increase in La content from 15 to 25 wt% led to a gradual increase in the cyclopentadecanolide yield, likely due to increased basicity of the catalyst. royalsocietypublishing.org However, a further increase to 35 wt% resulted in a decreased yield, which is attributed to the agglomeration of excess La₂O₃ on the catalyst surface, leading to a reduction in the specific surface area. royalsocietypublishing.org
| Parameter | Effect on Cyclopentadecanolide Yield | Optimal Condition (KF-La/γ-Al₂O₃) |
| Reaction Time | Increases with time | 7 hours (yield of 61.47%) royalsocietypublishing.org |
| La Loading | Increases up to a point, then decreases | 25 wt% royalsocietypublishing.org |
| Catalyst Loading | Increases yield up to an optimal point | 0.5 g (for a specific reaction scale) royalsocietypublishing.org |
| Reaction Temperature | Increases reaction rate | 190°C royalsocietypublishing.org |
Proposed Macrolactonization Mechanisms
The proposed mechanism for the macrolactonization of this compound catalyzed by a solid base catalyst, such as KF-La/γ-Al₂O₃, involves several key steps. royalsocietypublishing.org
Adsorption: The first step is the adsorption of the this compound molecule onto the active sites of the catalyst surface. Both the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups at the ends of the molecule interact with the catalyst. royalsocietypublishing.org
Formation of Intermediates: Upon adsorption, both the alcohol and the ester functionalities form intermediate species on the active sites of the catalyst. royalsocietypublishing.org
Intramolecular Reaction: The two ends of the adsorbed intermediate then react with each other in an intramolecular cyclization. This step results in the formation of the cyclopentadecanolide molecule and a molecule of methanol. royalsocietypublishing.org
Desorption and Catalyst Regeneration: The product molecules, cyclopentadecanolide and methanol, are desorbed from the catalyst surface. This is a reversible step, and to drive the reaction forward, the products are continuously removed from the system via distillation under vacuum. royalsocietypublishing.org After the products are released, the active sites on the catalyst are regenerated and become available to catalyze another molecule of this compound. royalsocietypublishing.org
A similar mechanistic principle applies to the macrolactonization using a Calcium Glycerolate (CaG) catalyst, involving the coordination of the substrate to the catalyst followed by intramolecular cyclization. researchgate.net
Synthesis of Other Macrocyclic Lactones (e.g., Exaltolide)
This compound serves as a precursor for the synthesis of various macrocyclic lactones, with Exaltolide® (cyclopentadecanolide) being a prominent example. The methodologies described above, particularly the catalytic macrolactonization, are directly applicable to the synthesis of Exaltolide.
Furthermore, the principles of macrolactonization can be extended to synthesize other valuable macrocyclic lactones. For instance, chemoenzymatic routes starting from stearic acid have been developed to produce fragrances like Exaltolide and Silvanone Supra. researchgate.net These multi-step syntheses often involve enzymes like P450 monooxygenases for hydroxylation, followed by chemical steps for lactonization. researchgate.net The synthesis of other macrocyclic lactones, such as 12-methyl-13-tridecanolide and 14-methyl-15-pentadecanolide (muscolide), has also been achieved through multi-step chemical syntheses starting from chiral building blocks. nih.gov
Formation of Azido-Pentadecanoate Derivatives
The chemical modification of pentadecanoate (B1260718) structures to introduce functional groups like azides opens up possibilities for further chemical transformations and bio-conjugation studies. While the direct formation of an azido-pentadecanoate derivative from this compound is not explicitly detailed in the provided context, the principles of synthesizing azido (B1232118) derivatives of related long-chain molecules can be inferred.
The synthesis of azido derivatives typically involves the conversion of a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). In the context of a molecule like this compound, the terminal hydroxyl group could be targeted for such a transformation.
For example, the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol, which also contain fatty acid chains, demonstrates a general strategy. nih.gov This synthesis involves multiple steps, including the protection of other functional groups, regioselective transformations, and the introduction of the azide group via a key intermediate. nih.gov The azide group is valuable as it is relatively small and can be used for "click chemistry" reactions, allowing for the attachment of other molecules under bioorthogonal conditions. nih.gov
Esterification Reactions for Diverse Molecular Architectures
The hydroxyl and methyl ester functionalities of this compound render it a versatile bifunctional building block for the synthesis of a wide array of molecular architectures through esterification and transesterification reactions. These reactions are fundamental in polymer chemistry and in the construction of complex macrocyclic structures.
One of the primary applications of its esterification is in the production of polyesters. The hydroxyl group can react with a dicarboxylic acid, or its derivative, while the methyl ester can be transesterified with a diol. This bifunctionality allows for its incorporation into polyester (B1180765) chains, influencing properties such as flexibility and hydrophobicity due to its long aliphatic chain.
Furthermore, the esterification of the terminal hydroxyl group is a key step in the synthesis of more complex molecules. For instance, esterification with specific functionalized carboxylic acids can introduce reactive handles for subsequent chemical modifications, such as the introduction of double bonds for metathesis reactions or other functional groups for creating specialized polymers or macrocycles.
A notable example of leveraging this reactivity is in the synthesis of precursors for macrocyclization reactions. The hydroxyl group of this compound can be esterified with a molecule containing another reactive functional group, such as a terminal alkene. This positions the long aliphatic chain for intramolecular cyclization, a common strategy in the synthesis of macrolactones and other large-ring systems.
The table below summarizes key esterification reactions involving this compound for the creation of diverse molecular structures.
| Reactant | Reagent/Catalyst | Product Type | Application |
| This compound | Diethylphosphonoacetic acid | Phosphono ester | Precursor for Horner-Wadsworth-Emmons reaction |
| This compound | Dicarboxylic acids | Polyester | Polymer synthesis |
| This compound | Diols (via transesterification) | Polyester | Polymer synthesis |
| This compound | Acryloyl chloride | Acrylate ester | Monomer for polymerization |
Precursors in Complex Organic Syntheses (e.g., Macrocycles, Polyamines)
This compound serves as a crucial starting material or intermediate in the synthesis of complex organic molecules, particularly macrocycles and polyamines, which are of significant interest in supramolecular chemistry and materials science. researchgate.netnih.gov Its long, flexible C15 chain is a valuable component for constructing large ring systems.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic compounds, especially macrocycles. organic-chemistry.orgwikipedia.org this compound is a valuable precursor for RCM-based strategies due to its long aliphatic chain, which can be functionalized with terminal alkenes at both ends.
The general approach involves converting both the hydroxyl and the ester functionalities of this compound into terminal alkenes. The hydroxyl group can be etherified or esterified with a reagent containing a terminal double bond. The methyl ester can be reduced to the corresponding alcohol, which is then similarly converted to a terminal alkene. The resulting α,ω-diene is then subjected to RCM using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a large unsaturated macrocycle. uwindsor.ca The size of the resulting ring is determined by the length of the diene precursor, making this compound an ideal starting point for 15-membered and larger rings.
This strategy has been employed in the synthesis of various macrocyclic compounds, including precursors to natural products and novel materials. mdpi.com The E/Z selectivity of the resulting double bond in the macrocycle can often be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org
A retrosynthetic analysis for a macrocycle derived from this compound using RCM is shown below:
Target Macrocycle: A large-ring unsaturated lactone.
RCM Precursor: An ω-alkenyl ester of an ω-alkenyl carboxylic acid.
Key Intermediates: The ω-alkenyl carboxylic acid can be derived from the ester group of this compound, and the ω-alkenyl alcohol can be derived from the hydroxyl group.
Acetal (B89532) Linkage Formation
Acetal linkages provide a versatile method for connecting molecular fragments in complex syntheses. nih.gov In the context of this compound, the formation of acetal linkages can be used to introduce the long alkyl chain into larger, polyfunctional molecules. acs.org
For instance, the hydroxyl group of this compound can react with a chloromethoxy ether derivative of another long-chain alcohol. This reaction forms a mixed acetal, effectively coupling the two long chains. The ester group of the original molecule can then be reduced to an alcohol, providing a new site for further functionalization or coupling reactions. acs.org This strategy has been successfully applied in the synthesis of large, polyoxygenated macrocycles. acs.org
The general scheme for this approach is as follows:
Reaction of the hydroxyl group of this compound with a chloromethoxy ether to form a bis-acetal precursor.
Reduction of the methyl ester to a primary alcohol.
Further elaboration of the newly formed alcohol to build more complex structures, such as polyamines or macrocycles. acs.org
This methodology allows for the modular construction of very large and complex acyclic molecules that can then be subjected to macrocyclization reactions.
Intermediate in Muscone (B1676871) Synthesis
Muscone, or 3-methylcyclopentadecanone, is a valuable fragrance compound. researchgate.net Several synthetic routes to muscone have been developed, and some of these utilize this compound or its derivatives as key intermediates. researchgate.netresearchgate.netgoogle.com
In one biomimetic approach, 3-methyl-15-hydroxypentadecanoate is a direct precursor. researchgate.net This involves an addition-hydrolysis reaction using a benzimidazolium salt, which acts as a model for a tetrahydrofolate coenzyme, and a Grignard reagent as a nucleophile. researchgate.net
Another general strategy involves the cyclization of a 15-carbon chain precursor. While not always starting directly from this compound, many syntheses of muscone involve the formation of a 15-membered ring, often through intramolecular reactions. For example, 2,15-hexadecanedione (B93339) can be used as an intermediate, which upon cyclization and hydrogenation, yields muscone. google.com The long carbon chain of this compound makes it a conceptually related and potentially useful starting material for accessing such precursors.
The synthesis of muscone often involves the challenge of forming a large ring, for which various macrolactonization or ring-closing strategies are employed. nih.gov The conversion of this compound to cyclopentadecanolide, a related 15-membered macrolactone, can be achieved using specific catalysts, which can then potentially be converted to muscone. nih.gov
Analytical Techniques for Characterization of Synthetic Products and Intermediates
The characterization of this compound and its synthetic derivatives relies on a combination of spectroscopic methods to elucidate their molecular structure and confirm their purity.
Spectroscopic Methods (e.g., NMR, MS, FT-IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of this compound and its reaction products. mdpi.comresearchgate.net
In the ¹H NMR spectrum of this compound, characteristic signals include a singlet for the methyl ester protons (-OCH₃) typically around 3.6 ppm, a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm, and a triplet for the methylene protons adjacent to the carbonyl group (-CH₂COOCH₃) around 2.3 ppm. The long methylene chain appears as a broad multiplet in the 1.2-1.6 ppm region.
The ¹³C NMR spectrum will show a distinct peak for the carbonyl carbon of the ester at around 174 ppm, the carbon of the methyl ester at approximately 51 ppm, and the carbon bearing the hydroxyl group at around 63 ppm. The carbons of the long methylene chain will resonate in the 25-35 ppm range.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. semanticscholar.org Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (272.44 g/mol ). Fragmentation patterns can provide further structural information, such as the loss of a methoxy (B1213986) group or water.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. nih.govnih.gov
The spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp peak around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group.
C-H stretching vibrations of the aliphatic chain are observed in the 2850-2960 cm⁻¹ region.
C-O stretching vibrations appear in the 1000-1300 cm⁻¹ range.
The following table summarizes the characteristic spectroscopic data for this compound.
| Spectroscopic Technique | Key Observables and Typical Values |
| ¹H NMR | ~3.6 ppm (s, 3H, -OCH₃), ~3.6 ppm (t, 2H, -CH₂OH), ~2.3 ppm (t, 2H, -CH₂COOCH₃), 1.2-1.6 ppm (m, 22H, -(CH₂)₁₁-) |
| ¹³C NMR | ~174 ppm (C=O), ~63 ppm (-CH₂OH), ~51 ppm (-OCH₃), 25-35 ppm (-(CH₂)₁₁-) |
| MS (ESI) | [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight |
| FT-IR | 3200-3600 cm⁻¹ (O-H stretch), ~1740 cm⁻¹ (C=O stretch), 2850-2960 cm⁻¹ (C-H stretch) |
Chromatographic Techniques (e.g., GC-MS, HPLC)
Chromatographic methods are indispensable for monitoring the progress of the macrolactonization of this compound and for quantifying the purity of the resulting product, cyclopentadecanolide.
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for this analysis. It separates volatile and semi-volatile compounds in a mixture and then provides structural identification. In the context of this compound reactions, GC-MS is used to:
Monitor Reactant Consumption: Track the decrease in the concentration of the starting material, this compound.
Quantify Product Formation: Determine the yield of the desired product, cyclopentadecanolide. Research has shown that using a KF-La/γ-Al2O3 catalyst can result in a cyclopentadecanolide content of 98.8% after reactive distillation, a purity level confirmed by chromatographic analysis. royalsocietypublishing.orgroyalsocietypublishing.org
Identify Byproducts: Detect and identify any side-products, which is crucial for optimizing reaction conditions to improve selectivity. The mass spectrometer fragments molecules into predictable patterns, allowing for the identification of isomeric impurities or degradation products. nih.gov
High-Performance Liquid Chromatography (HPLC) offers a complementary method, particularly for compounds that are not easily volatilized or are thermally sensitive. researchgate.net While GC-MS is more common for this specific transformation, HPLC can be employed for purity analysis and quantification using a suitable column and mobile phase, often with UV detection. researchgate.netmerckmillipore.com
| Technique | Primary Application in this compound Reactions | Key Information Obtained | Source |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring and product purity analysis | Quantitative yield of cyclopentadecanolide, identification of reactants and byproducts, structural elucidation of isomers. | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Separation and quantification of non-volatile components, purity verification. | researchgate.netmerckmillipore.com |
X-ray Diffraction (XRD) for Catalyst Characterization
X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to identify the crystalline phases present in the solid catalysts that facilitate the conversion of this compound. By bombarding the catalyst with X-rays and analyzing the diffraction pattern, researchers can determine its structural properties.
In a study involving the macrolactonization of this compound, a novel KF-La/γ-Al2O3 catalyst was developed. royalsocietypublishing.orgroyalsocietypublishing.org XRD analysis was essential for its characterization and revealed several key insights:
Phase Identification: The XRD patterns confirmed the formation of new active crystalline phases, specifically K3AlF6 and Lanthanum Oxyfluoride (LaOF), on the surface of the γ-alumina support. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov These phases are believed to be crucial for the catalyst's high activity.
Support Structure: The analysis verified that the underlying structure of the γ-Al2O3 support was maintained during the catalyst preparation process.
Component Dispersion: The XRD results indicated that the presence of lanthanum promoted a better dispersion of potassium fluoride on the catalyst surface, preventing the formation of large, less active KF agglomerates. royalsocietypublishing.orgroyalsocietypublishing.org
The diffraction pattern provides a unique "fingerprint" of the crystalline solids present, allowing for precise identification by comparing peak positions and intensities to reference databases. researchgate.netresearchgate.net
| Catalyst | Analytical Technique | Key Findings | Source |
|---|---|---|---|
| KF-La/γ-Al2O3 | X-ray Diffraction (XRD) | Identified the formation of active crystalline phases K3AlF6 and LaOF on the catalyst surface. | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |
| KF-La/γ-Al2O3 | X-ray Diffraction (XRD) | Confirmed that LaO promotes the dispersion of KF on the γ-Al2O3 support. | royalsocietypublishing.orgroyalsocietypublishing.org |
Thermal Analysis (e.g., TGA, TG-DTG)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (TG-DTG), are used to evaluate the thermal stability and compositional properties of catalysts. longdom.orglongdom.org TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition, phase transitions, and the nature of surface species. longdom.orglongdom.org
For the KF-La/γ-Al2O3 catalyst used in the transformation of this compound, thermal analysis provided critical information about its basicity, a key factor in the macrolactonization reaction. royalsocietypublishing.org
Catalyst Basicity: The basic strength of the catalyst was evaluated using CO2 temperature-programmed desorption (CO2-TPD), often analyzed in conjunction with thermal analysis equipment. The study found that for a catalyst with 25% lanthanum loading, the maximum CO2 desorption temperature occurred at a high of 715°C. royalsocietypublishing.orgroyalsocietypublishing.org
Significance: A high desorption temperature for an acidic probe molecule like CO2 signifies the presence of very strong basic sites on the catalyst's surface. royalsocietypublishing.org This strong basicity, attributed to the presence of F− ions and the KF-promoted metal oxides, is considered a primary reason for the catalyst's high efficiency in promoting the intramolecular cyclization of this compound. royalsocietypublishing.orgroyalsocietypublishing.org
| Catalyst Property | Analytical Technique | Significant Finding | Inference | Source |
|---|---|---|---|---|
| Thermal Stability / Basicity | TG-DTG / CO2-TPD | Maximum CO2 desorption temperature of 715°C for the KF-25La/γ-Al2O3 catalyst. | The catalyst possesses strong basic sites essential for the macrolactonization reaction. | royalsocietypublishing.orgroyalsocietypublishing.org |
Electron Microscopy (e.g., SEM, TEM)
Electron microscopy provides direct visual information about the morphology (shape and surface features) and nanostructure of a catalyst. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for understanding the physical characteristics that influence catalytic performance. york.ac.uk
Characterization of the KF-La/γ-Al2O3 catalyst with these methods yielded detailed structural information: royalsocietypublishing.orgroyalsocietypublishing.org
Nanostructure (TEM): TEM analysis provided higher resolution images, allowing for the visualization of the dispersion of the active lanthanum and potassium species on the alumina support.
Pore Structure: Analysis of the catalyst structure revealed that the pore size was mainly distributed in the range of 10 to 30 nanometers. royalsocietypublishing.orgroyalsocietypublishing.org A larger pore size is highly advantageous as it facilitates the diffusion of the large this compound molecule to the active sites within the catalyst's framework, thereby enhancing the reaction rate. royalsocietypublishing.org
These microscopic analyses confirm that the synthesis method resulted in a catalyst with a favorable physical structure for converting long-chain hydroxy esters.
| Technique | Parameter Measured | Observation for KF-La/γ-Al2O3 Catalyst | Significance | Source |
|---|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface Morphology | Visualized the surface topography and particle structure. | Confirms the overall physical form of the catalyst. | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |
| Transmission Electron Microscopy (TEM) | Nanostructure & Dispersion | Showed the dispersion of active components on the support. | Good dispersion is key to maximizing active sites. | royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |
| TEM / BET | Pore Size Distribution | Pore sizes are mainly distributed between 10 and 30 nm. | Larger pores allow better access for the large reactant molecule to the active sites. | royalsocietypublishing.orgroyalsocietypublishing.org |
Iii. Biochemical and Biological Roles of Methyl 15 Hydroxypentadecanoate
Involvement in Lipid Biosynthesis Pathways
Lipid biosynthesis is a complex network of metabolic pathways responsible for creating the vast array of lipids required by an organism. Methyl 15-hydroxypentadecanoate (B1240629), as a derivative of a hydroxylated fatty acid, intersects with these pathways in several key ways.
Role as a Hydroxylated Fatty Acid Ester
Methyl 15-hydroxypentadecanoate is classified as a fatty acid methyl ester (FAME) containing a hydroxyl group at the omega (ω) position of its carbon chain. larodan.comchemicalbook.com This terminal hydroxyl group distinguishes it from simple saturated fatty acids and is central to its biological functions. The parent molecule, 15-hydroxypentadecanoic acid, is produced through the omega-oxidation pathway, a process for fatty acid metabolism that typically occurs in the smooth endoplasmic reticulum. Hydroxylated fatty acids are not merely metabolic byproducts but act as signaling molecules and, crucially, as substrates for the synthesis of more complex lipids. nih.gov The esterification with methanol (B129727) to form this compound can be a step in metabolic processing or a method for analytical characterization. medchemexpress.com
Participation in Acylation Reactions for Complex Lipid Structures
A primary role of omega-hydroxy fatty acids is their incorporation into complex lipid structures through acylation reactions. Following the likely hydrolysis of its methyl ester group, 15-hydroxypentadecanoic acid can be activated and attached to other molecules, such as sphingoid bases, to form specialized lipids. researchgate.net This process is fundamental to the creation of omega-hydroxy ceramides (B1148491), a unique class of sphingolipids where the omega-hydroxyl group of the fatty acid is available for further linkage, for instance, to proteins in the skin. nih.govnih.gov This ability to be acylated into larger, multifunctional lipid architectures is a defining feature of its biochemical importance.
Precursor for Omega-Hydroxylated Very Long Chain Fatty Acids (VLCFA) Ceramides
One of the most well-documented roles for the parent acid of this compound is as a precursor for a specific and vital class of lipids: omega-hydroxylated very long-chain fatty acid (VLCFA) ceramides. nih.gov These ceramides are sphingolipids that contain a very long-chain fatty acid (typically C26 or longer, though the principle applies to shorter chains like C15) which is hydroxylated at its terminal omega-carbon. researchgate.net
The skin's primary function as a barrier against water loss and external threats is maintained by the stratum corneum, the outermost layer of the epidermis. nih.govmdpi.com The integrity of this layer depends on a highly organized lipid matrix in the intercellular spaces, often described as a "bricks and mortar" model, with corneocytes as the bricks and the lipid matrix as the mortar. nih.gov This matrix is predominantly composed of ceramides, cholesterol, and free fatty acids. nih.govgoogle.com
Omega-hydroxyceramides (ω-OH-Cer) are critical components of this barrier. researchgate.netnih.gov They are essential for the formation of the corneocyte lipid envelope (CLE), a layer of lipids covalently bound to the surface of corneocytes. nih.govnih.gov This structure acts as a scaffold, linking the protein-rich cells to the extracellular lipid lamellae, effectively sealing the barrier. nih.gov A deficiency in ω-OH-Cer, for which 15-hydroxypentadecanoic acid is a precursor, leads to a defective CLE, abnormal lamellar structures, and a significant impairment of the skin's permeability barrier, resulting in increased transepidermal water loss (TEWL). nih.gov
Table 1: Key Lipids in Skin Barrier Function
| Lipid Class | Primary Function in Stratum Corneum | Reference |
|---|---|---|
| Ceramides | Structural component of the lipid matrix, crucial for lamellar organization and water retention. | nih.gov |
| Omega-Hydroxyceramides (ω-OH-Cer) | Essential for forming the covalently bound corneocyte lipid envelope (CLE), sealing the barrier. | researchgate.netnih.govnih.gov |
| Cholesterol | Regulates membrane fluidity and contributes to the structural integrity of the lipid lamellae. | nih.gov |
| Free Fatty Acids | Contribute to the acidic pH of the skin surface (acid mantle) and the structural organization of the lipid matrix. | nih.govmdpi.com |
Atopic dermatitis (AD), also known as atopic eczema, is a chronic inflammatory skin condition characterized by severe itching and a profoundly defective skin barrier. nih.govmdpi.com A key feature in the pathophysiology of AD is a significant alteration in the lipid composition of the stratum corneum. nih.gov
Research has specifically identified a marked deficiency of omega-hydroxy long-chain fatty acids that are acylated to ceramides in the epidermis of individuals with atopic dermatitis. This lack of essential ω-OH-Cer contributes directly to the compromised permeability barrier observed in AD patients, leading to increased water loss and enhanced penetration of allergens and irritants, which in turn perpetuates the inflammatory cycle. researchgate.netmdpi.com Therefore, understanding the biosynthesis of these specific ceramides from precursors like 15-hydroxypentadecanoic acid is of significant interest for developing therapeutic strategies aimed at restoring the defective epidermal barrier in atopic dermatitis. nih.govmdpi.com
Table 2: Research Findings on ω-OH-Ceramides in Skin Health and Disease
| Condition | Key Finding Related to ω-OH-Ceramides | Implication | Reference |
|---|---|---|---|
| Normal Skin | ω-OH-Ceramides are essential for the formation of the corneocyte lipid envelope (CLE) and normal permeability barrier function. | Maintains skin hydration and protection. | nih.govnih.gov |
| Atopic Dermatitis (AD) | Significant deficiency of protein-bound ω-hydroxyceramides in the epidermis. | Contributes to a severely damaged permeability barrier, a hallmark of the disease. | researchgate.net |
| Experimental Barrier Disruption | Inhibition of ω-hydroxylation of fatty acids delays barrier recovery and leads to abnormal lamellar membrane structures. | Confirms the critical role of the ω-OH-Cer synthesis pathway in barrier maintenance and repair. | nih.gov |
Connections to Peroxisome Proliferator-Activated Receptors (PPARs)
While direct studies on the interaction between this compound and peroxisome proliferator-activated receptors (PPARs) are limited, the metabolic context of its corresponding acid, 15-hydroxypentadecanoic acid, suggests a potential relationship. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Unsaturated fatty acids and their metabolites are known to be natural ligands for PPARs.
For instance, the arachidonic acid metabolite, 15-hydroxyeicosatetraenoic acid (15-HETE), has been identified as a potent agonist for PPARβ/δ. nih.gov This activation is significant as it triggers changes in chromatin-associated PPARβ/δ complexes and induces the expression of PPAR target genes. nih.gov Given that 15-hydroxypentadecanoic acid is also a hydroxy fatty acid, it is plausible that it or its downstream metabolites could interact with PPARs, although likely with different affinities and specificities compared to polyunsaturated fatty acid derivatives. The methyl ester form, this compound, would likely require hydrolysis to the free acid to become an active ligand for PPARs. Further research is necessary to elucidate the specific interactions and functional consequences of this compound and its metabolites on PPAR signaling pathways.
Interactions with Cellular Membranes and Lipid Raft Assembly
The structure of this compound, with its long saturated acyl chain and a polar head group, suggests it could integrate into cellular membranes, potentially influencing their properties. A key aspect of membrane organization is the formation of lipid rafts, which are dynamic, ordered microdomains enriched in cholesterol and sphingolipids. nih.govyoutube.com These rafts serve as platforms for various cellular processes, including signal transduction and protein trafficking. nih.govyoutube.com
The incorporation of lipids like this compound could theoretically alter the local lipid environment, potentially affecting the stability and assembly of lipid rafts. The physical properties of the incorporated fatty acid ester, such as chain length and the presence of the hydroxyl group, would influence the packing of lipids within the membrane. While direct evidence for this compound's role in lipid raft assembly is not available, the general principles of membrane organization suggest that alterations in the cellular lipid pool, which could include this compound, can modulate the formation and function of these critical microdomains. nih.govbiorxiv.org The precise impact of this compound on membrane fluidity, lipid packing, and the recruitment of proteins to lipid rafts remains an area for future investigation.
Metabolic Fate and Biotransformation Studies
Omega-Oxidation Pathway in Fatty Acid Metabolism
This compound is closely related to the omega-oxidation (ω-oxidation) pathway of fatty acid metabolism. wikipedia.org This alternative to the more common beta-oxidation pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. wikipedia.org The initial and rate-limiting step is the hydroxylation of the ω-carbon to form a primary alcohol, a reaction catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families. wikipedia.org This produces an ω-hydroxy fatty acid, such as 15-hydroxypentadecanoic acid from pentadecanoic acid. wikipedia.orgnih.gov
Subsequent enzymatic steps involve the oxidation of the alcohol to an aldehyde by alcohol dehydrogenase, followed by oxidation to a dicarboxylic acid by aldehyde dehydrogenase. wikipedia.org The resulting dicarboxylic acid can then undergo beta-oxidation from either end. While ω-oxidation is typically a minor pathway for medium-chain fatty acids, its importance can increase when beta-oxidation is impaired. wikipedia.org The presence of this compound suggests a potential link to this metabolic route, either as a substrate for further oxidation or as a product of the initial hydroxylation step acting on pentadecanoic acid, which is then esterified.
Enzymatic Lactonization into Mono- and Oligolactones
A significant biotransformation of this compound is its conversion into macrocyclic lactones, which are valuable compounds in the fragrance and flavor industry. Specifically, it can undergo intramolecular esterification, or lactonization, to form cyclopentadecanolide, a musk-scented macrolide. nih.govnih.gov This process can be achieved through enzymatic catalysis. For instance, studies have shown that microorganisms like Mucor javanicus and Mucor miehei can catalyze the lactonization of 15-hydroxypentadecanoic acid. researchgate.net
In addition to enzymatic methods, chemical catalysts are also employed for this transformation. Research has demonstrated the use of a KF-La/γ-Al2O3 solid base catalyst for the macrolactonization of this compound, achieving a high yield of cyclopentadecanolide. nih.govnih.gov This reaction highlights a key metabolic and synthetic potential of this compound, converting a linear hydroxy ester into a cyclic structure with distinct properties.
Exploration of Metabolic Enzymes and Mechanisms
The metabolism of this compound involves several classes of enzymes. The initial formation of the precursor, 15-hydroxypentadecanoic acid, is mediated by cytochrome P450 omega-hydroxylases. wikipedia.org The subsequent esterification to this compound would involve a methyltransferase.
The lactonization process, as mentioned, can be catalyzed by lipases or esterases from microbial sources. researchgate.net These enzymes facilitate the intramolecular cyclization reaction. In the context of further degradation, if the compound enters the ω-oxidation pathway, alcohol dehydrogenases and aldehyde dehydrogenases would be involved in converting the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid. wikipedia.org The study of a related compound, 15-p-iodophenyl-beta-methyl-pentadecanoic acid (betaMe-IPPA), indicated that it is readily incorporated into complex lipids but is a poor substrate for oxidation, suggesting that the metabolic fate can be influenced by structural modifications. nih.gov
Natural Occurrence and Biosynthetic Origins
This compound itself is not widely reported as a naturally occurring compound in large quantities. However, its precursor, 15-hydroxypentadecanoic acid, has been identified in some plant species, including Angelica archangelica and Arabidopsis thaliana. nih.gov The biosynthesis of such ω-hydroxy fatty acids originates from the ω-oxidation of the parent fatty acid, in this case, pentadecanoic acid. wikipedia.org
The ester form, this compound, can be synthesized from natural sources. For example, it has been synthesized from 15-tetracosenoic acid obtained from Malania oleifera oil through a process of saponification, acidification, and ozonolysis. nih.gov In plants, methyl esters of fatty acids, like methyl salicylate, are biosynthesized via the action of methyltransferase enzymes. wikipedia.org It is plausible that if 15-hydroxypentadecanoic acid is present in an organism, it could be enzymatically methylated to form this compound. These compounds can play roles in plant defense, acting as signaling molecules. wikipedia.org
Presence in Malania Oleifera Chum Oil
Malania oleifera, a woody oil plant native to China, is renowned for its seed oil, which has a high concentration of valuable fatty acids. researchgate.netmdpi.com The oil is particularly rich in nervonic acid (15c-tetracosenoic acid), which can constitute over 55% of the total fatty acids. researchgate.netmdpi.com While direct quantification of this compound in the raw oil is not commonly reported, the oil serves as a crucial starting material for its synthesis. Through processes like ozonolysis, the double bonds in the fatty acids of Malania oleifera oil are cleaved to produce intermediates, including ω-hydroxycarboxylic acids. biorxiv.orgnih.gov These intermediates are then esterified to yield methyl esters, such as this compound. biorxiv.orgresearchgate.net This compound is a key precursor in the fragrance industry for the synthesis of macrocyclic musks like cyclopentadecanolide. researchgate.netd-nb.info
The table below details the typical fatty acid composition of Malania oleifera seed oil, highlighting the precursors that can be chemically converted to omega-hydroxy fatty acids.
| Fatty Acid | Percentage (%) |
| Nervonic acid (15c-tetracosenoic acid) | 55.70 |
| Octadecenoic acid | 23.81 |
| Docosenoic acid | 13.13 |
| Tetracosanoic acid | 2.65 |
| Dodecenoic acid | 1.28 |
| Tricosadienoic acid | 0.99 |
| Hexadecanoic acid | 0.45 |
| Data sourced from Tang et al. (2013) as cited in multiple sources. researchgate.net |
Occurrence of Related Omega-Hydroxy Fatty Acids in Plants (e.g., Arabidopsis thaliana, Angelica archangelica)
Omega-hydroxy fatty acids are fundamental building blocks of the biopolymer suberin, a substance crucial for controlling water and solute movement and protecting against pathogens in plants. nih.govnih.gov In the model plant Arabidopsis thaliana, aliphatic suberin is primarily composed of ω-hydroxyacids and α,ω-diacids with chain lengths from C16 to C24. oup.comoup.com These compounds are especially prominent in the suberin of root and seed coat tissues. oup.com
While the genus Angelica, including Angelica archangelica, is well-known for its rich composition of essential oils, coumarins, and other bioactive compounds, specific documentation regarding its suberin composition and the presence of omega-hydroxy fatty acids is less common in the literature. icm.edu.plnih.gov Studies on Angelica species often focus on volatile components like α-pinene, β-phellandrene, and various furanocoumarins. icm.edu.plnih.gov One study did note the presence of the macrocyclic lactone 15-pentadecanolide in angelica root oil, which is a derivative of 15-hydroxypentadecanoic acid. icm.edu.pl Another study mentioned the use of omega-3 fatty acids as a carrier system for Angelica gigas extracts, but this does not pertain to the endogenous composition of the plant itself. nih.gov
Biosynthesis of Suberin and Associated Waxes
The biosynthesis of suberin is a complex process involving the synthesis of very-long-chain fatty acids (VLCFAs), their subsequent modification, and polymerization. mdpi.commdpi.com This process occurs in the endoplasmic reticulum before the monomers are transported to the cell wall for assembly. nih.gov The aliphatic domain of suberin is a polyester (B1180765) made from ω-hydroxyacids, α,ω-diacids, fatty alcohols, and glycerol (B35011). mdpi.com
A key step in the formation of the suberin polymer is the attachment of phenolic compounds, primarily ferulic acid, to the aliphatic monomers. This is catalyzed by specific enzymes from the BAHD family of acyltransferases. mdpi.com ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) is a crucial enzyme that transfers a feruloyl group from feruloyl-CoA to the omega-hydroxyl group of ω-hydroxy fatty acids and fatty alcohols. nih.govbiorxiv.org This reaction is vital for creating the cross-links between the aliphatic and polyphenolic domains of suberin. nih.gov In vitro assays have shown that recombinant ASFT can use various primary alcohols and even this compound as acyl acceptors. nih.gov Studies on Arabidopsis and potato have demonstrated that the suppression of ASFT (or its potato ortholog, FHT) leads to a significant reduction in the ferulate content of suberin, which in turn increases the permeability of suberized tissues to water and salts. biorxiv.orgnih.gov
The synthesis of suberin's characteristic omega-hydroxy fatty acids is dependent on cytochrome P450 monooxygenases, which catalyze the terminal (ω) hydroxylation of fatty acids. nih.govnih.gov The CYP86 clan, in particular, is central to this process. oup.comnih.gov
In Arabidopsis thaliana, CYP86A1 has been identified as a key fatty acid ω-hydroxylase for suberin biosynthesis. nih.govoup.com It is highly expressed in the root endodermis, where suberization occurs. nih.gov Mutants lacking functional CYP86A1 show a significant reduction in ω-hydroxyacids with chain lengths less than 20 carbons, confirming its role as a critical hydroxylase for these suberin monomers. nih.govoup.comoup.com
In potato (Solanum tuberosum), CYP86A33 performs a similar critical function. nih.govoup.com Silencing the CYP86A33 gene in potato tubers results in a dramatic 60% decrease in the total aliphatic suberin content. nih.govoup.com This reduction is particularly pronounced in the levels of C18:1 ω-hydroxyacid (down by ~70%) and the corresponding α,ω-diacid (down by ~90%). mdpi.comnih.govoup.com The consequence of this biochemical change is a structurally distorted and thinner suberin layer with significantly impaired barrier properties, leading to increased water permeability. nih.govoup.com
Role in Pheromone Communication
Many insect pheromones are derived from fatty acids. researchgate.netnih.gov These chemical signals are essential for behaviors such as mate attraction, aggregation, and kin recognition. nih.govfrontiersin.org The biosynthetic pathways typically start with standard fatty acid metabolism, followed by specific modifications like desaturation, chain-shortening, reduction, and esterification to produce a diverse array of signaling molecules. pnas.org The most common type of moth sex pheromones (Type-I) are C10-C18 alcohols, aldehydes, and their acetate (B1210297) esters, all of which originate from fatty acyl precursors. nih.govfrontiersin.org
The specific blend and quantity of pheromone components are critical for species-specific communication. Fatty acyl-CoA precursors are reduced by fatty acyl reductases (FARs) to produce the corresponding fatty alcohols, which can be the final pheromone or a precursor to aldehydes and esters. researchgate.netpnas.org The quantities of these compounds in pheromone glands are often very low but potent. For example, the management of pests can be achieved through the release of synthetic pheromones. nih.govlabinsights.nl
The table below presents examples of fatty alcohols produced by engineered yeast expressing fatty acyl reductase genes from bumblebees, illustrating the quantities that can be achieved through biotechnology.
| Fatty Alcohol | Organism/Strain | Titer (mg/L) | Accumulation (mg/g DCW) |
| C18-C24 Saturated Alcohols | Yarrowia lipolytica (JMY7086) | 166.6 | 15.6 |
| C16:0-OH and C16:1-OH | Yarrowia lipolytica (with BlapFAR4) | 14.6 | Not Specified |
| Data sourced from Hambalko et al. (2020) and other reviews. frontiersin.orgnih.gov |
Direct analysis of insect glands, such as the ejaculatory bulb of Drosophila melanogaster, reveals profiles of fatty acids, wax esters, diacylglycerides, and triacylglycerides, which are precursors or components of their chemical signaling repertoire. rsc.org
Functional Diversification of the Fatty Acyl Reductase (FAR) Gene Family
The production of long-chain fatty alcohols, the precursors to ω-hydroxy fatty acids like 15-hydroxypentadecanoic acid, is catalyzed by a diverse group of enzymes known as fatty acyl-CoA reductases (FARs). The FAR gene family exhibits remarkable functional diversification, which has been shaped by evolutionary processes leading to a wide array of biological roles in different organisms, particularly in plants and insects. nih.gov This diversification is a key mechanism for the evolution of novel chemical communication systems and protective structures.
The evolution of the FAR gene family often follows a "birth-and-death" model. oup.comnih.gov This model posits that genes within the family undergo duplication, with some copies being lost or becoming non-functional (pseudogenes), while others are maintained and evolve new functions. oup.comnih.govelifesciences.org This process of gene duplication followed by functional divergence allows for the development of enzymes with new substrate specificities or expression patterns, driving the evolution of complex traits. researchgate.net
In insects, the FAR gene family has undergone significant expansion and diversification, playing a crucial role in the evolution of chemical communication. elifesciences.org Fatty alcohols are common components of insect pheromones, and changes in the FAR enzymes that produce them can lead to novel pheromone blends. nih.govelifesciences.org This can have profound effects on mating success and can ultimately contribute to the formation of new species. elifesciences.org For example, a massive expansion of the FAR gene family has been observed in Hymenoptera (the group including bees and wasps), which directly contributes to the species-specific pheromone compositions used in mate attraction. elifesciences.org Similarly, in Drosophila, the diversification of FAR genes is linked to the synthesis of cuticular hydrocarbons (CHCs), which are involved in preventing desiccation and serve as short-range recognition pheromones. oup.comnih.gov
In plants, FARs are essential for producing primary fatty alcohols that are key components of extracellular protective barriers such as cuticular wax, suberin, and sporopollenin. mdpi.com The functional diversity of plant FARs is evident in their distinct substrate specificities, which relate to both the saturation and the chain length of the fatty acyl-CoA or acyl-ACP substrates they act upon. mdpi.com This specificity is critical, as the physiological properties of the final product, be it a component of wax or suberin, depend on the precise structure of the fatty alcohol produced. mdpi.com For instance, different FAR isoforms are responsible for producing the specific primary alcohols and α,ω-diols that are monomers for suberin, a complex polymer that protects against environmental stress. mdpi.com Research in various plant species, including Arabidopsis thaliana and maize, has identified multiple FAR genes with specialized roles in lipid biosynthesis, highlighting how gene duplication has allowed for the evolution of distinct functions within the same organism. mdpi.commdpi.com
The following tables provide an overview of the functional diversification of the FAR gene family and the substrate specificities of some of its members.
Table 1: Examples of FAR Gene Family Functional Diversification
| Organism/Group | Primary Role of Diversified FARs | Resulting Products/Phenotypes | Source |
| Hymenoptera (e.g., Bumble Bees) | Pheromone Biosynthesis | Species-specific fatty alcohol pheromone blends for mate attraction. | elifesciences.org |
| Drosophila (Fruit Flies) | Cuticular Hydrocarbon (CHC) Synthesis | Diverse CHC profiles for desiccation resistance and chemical communication. | oup.comnih.gov |
| Helicoverpa zea (Corn Earworm) | Pheromone Biosynthesis | Production of (Z)-11-hexadecenal, the major sex pheromone component. | usda.gov |
| Nilaparvata lugens (Brown Planthopper) | Cuticular Hydrocarbon (CHC) Production | Essential for survival, preventing water adhesion, and fertility. | nih.gov |
| Plants (General) | Suberin & Cuticular Wax Formation | Production of primary alcohols and α,ω-diols for protective barriers. | mdpi.com |
| Dendrobium catenatum | Drought Stress Response | Upregulation of specific DcFAR genes to enhance wax biosynthesis. | mdpi.com |
Table 2: Substrate Specificity of Characterized FAR Enzymes
| Enzyme/Organism | Preferred Substrate(s) (Fatty Acyl-CoA) | Primary Function | Source |
| AtFAR3/CER4 (Arabidopsis thaliana) | Very-long-chain fatty acyl-CoAs | Accumulation of primary alcohols for cuticular wax. | mdpi.com |
| Pheromone Gland FARs (Moths) | Fatty acyl-CoAs with specific double bond positions (e.g., cis or trans) | Production of specific alcohol precursors for sex pheromones, leading to reproductive isolation. | mdpi.com |
| H. zea FAR1 (Helicoverpa zea) | Palmitoyl-CoA, (Z)-11-Hexadecenoyl-CoA | Biosynthesis of sex pheromone components. | usda.gov |
Iv. Advanced Research Applications and Methodological Development
Application as an Internal Standard in Analytical Studies
In quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and reliable results. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, such as injection volume or detector sensitivity. scioninstruments.comresearchgate.netchromforum.org The quantification is based on the ratio of the analyte's response to the internal standard's response, which mitigates potential errors. scioninstruments.comresearchgate.net
The ideal internal standard is a compound that is chemically and physically similar to the analyte but is not naturally present in the sample and can be clearly distinguished by the analytical instrument. scioninstruments.comresearchgate.net For the analysis of fatty acids, isotopically labeled versions of the analytes (e.g., containing deuterium) are considered the gold standard as they have nearly identical chemical properties and extraction efficiencies. researchgate.netlipidmaps.orgnih.gov
When isotopically labeled standards are unavailable or cost-prohibitive, structurally similar compounds, such as homologues with different chain lengths or related structures not found in the specimen, are used. researchgate.netmdpi.com For the quantification of long-chain omega-hydroxy fatty acids, Methyl 15-hydroxypentadecanoate (B1240629) would, in principle, be a suitable candidate for an internal standard due to its structural similarity, provided it is absent in the analyzed samples. However, a review of the current scientific literature does not provide specific examples or detailed studies where Methyl 15-hydroxypentadecanoate has been explicitly used as an internal standard for the quantification of other omega-hydroxy fatty acids. The selection of an internal standard must be carefully validated for each specific application to ensure it does not interfere with the analytes and behaves similarly throughout the analytical process. researchgate.netnih.gov
Development of Catalytic Systems for Sustainable Chemical Production
Recent research has focused on producing valuable chemicals like cyclopentadecanolide (a macrocyclic musk) from this compound through intramolecular transesterification (macrolactonization). A key area of this research is the development of sustainable, reusable, and efficient catalysts.
A significant advancement in sustainable catalysis is the use of catalysts derived from waste materials. Chicken eggshells, which are an abundant waste product, are primarily composed of calcium carbonate (CaCO₃). researchgate.netsciepub.com Through a process called calcination—heating to high temperatures (typically >800-900°C)—the CaCO₃ is decomposed into calcium oxide (CaO), a highly basic and effective heterogeneous catalyst. sciepub.comikm.org.myacs.org
This eggshell-derived CaO has proven effective in various transesterification reactions, most notably in the production of biodiesel (fatty acid methyl esters, FAMEs) from vegetable oils and waste fats. mdpi.comresearchgate.net More specifically, catalysts derived from eggshell CaO have been successfully applied to the macrolactonization of this compound. In one study, a calcium glycerolate catalyst was prepared by reacting eggshell-derived CaO with glycerine. This catalyst was shown to be the active species in the conversion of this compound to cyclopentadecanolide. nih.gov This approach highlights a green chemistry pathway, transforming a common waste product into a valuable catalytic material for producing specialty chemicals. nih.gov
The table below summarizes the conditions and outcomes of using eggshell-derived catalysts.
| Catalyst Source | Calcination Temperature (°C) | Application | Reported Yield | Reference(s) |
| Chicken Eggshell | 900 | Biodiesel Production | >80% | ikm.org.my |
| Chicken Eggshell | 700 | Biodiesel Production | 96% | mdpi.com |
| Chicken Eggshell | >800 | Biodiesel Production | >95% | researchgate.net |
| Waste Eggshell | 600 | Macrolactonization of this compound | Not specified | nih.gov |
Beyond waste-derived materials, significant research has gone into developing other robust heterogeneous solid base catalysts for the synthesis of cyclopentadecanolide from this compound. nih.gov These catalysts are favored because they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. mdpi.com
One highly effective catalyst system is KF-La/γ-Al₂O₃, a potassium fluoride (B91410) and lanthanum-doped gamma-alumina catalyst. nih.gov This catalyst possesses strong basic sites, a large pore size, and a high specific surface area, which are all conducive to the macrolactonization of a long-chain hydroxy ester like this compound. nih.gov The basicity is enhanced because the high electronegativity of the fluoride ion creates stronger basic sites compared to metal oxides alone. nih.gov Using this catalyst, a yield of 58.50% for cyclopentadecanolide was achieved. nih.gov
The table below compares the performance of various catalysts in this reaction.
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Cyclopentadecanolide Yield (%) | Reference |
| None | 190 | 7 | 0 | nih.gov |
| NaOH | 190 | 7 | Not specified | nih.gov |
| γ-Al₂O₃ | 190 | 7 | Not specified | nih.gov |
| KF-25La/γ-Al₂O₃ | 190 | 7 | 58.50 | nih.gov |
To further enhance the efficiency of the macrolactonization of this compound, the synthesis is often coupled with a technique called reactive distillation. This process combines the chemical reaction and the separation of products into a single integrated unit. nih.gov
Contributions to Material Science Research
Polyhydroxyalkanoates (PHAs) as Bioplastics
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms. nih.govnih.govnih.gov These bioplastics have garnered significant attention as sustainable alternatives to conventional petroleum-based plastics due to their renewable origin and ability to decompose in various environments. mdpi.com The properties of PHAs, such as their stiffness, elasticity, and crystallinity, can be tailored by altering their monomeric composition. nih.govnih.gov
Monomer Unit in PHA Copolymers
This compound can serve as a precursor for the biosynthesis of specific long-chain-length (lcl) PHA monomers. While the most common PHAs are composed of short-chain-length (scl) or medium-chain-length (mcl) monomers, the incorporation of long-chain monomers can significantly alter the physical properties of the resulting polymer. researchgate.netmdpi.com The inclusion of different monomer units allows for the creation of PHA copolymers with a wide range of characteristics. mdpi.com For instance, the copolymerization of different hydroxyalkanoates can lead to materials with improved flexibility and a broader processing window compared to homopolymers like poly(3-hydroxybutyrate) (PHB). mdpi.com The specific monomer composition of a PHA is influenced by the bacterial strain used, the carbon source provided during fermentation, and the specific metabolic pathways of the organism. mdpi.comnih.gov
Interactive Table: Examples of PHA Monomers and their Impact on Copolymer Properties
| Monomer Unit | Resulting Copolymer | Key Property Change |
| 3-Hydroxyhexanoate (3HHx) | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) P(3HB-co-3HHx) | Reduced crystallinity, elastomeric properties. mdpi.com |
| 3-Hydroxy-2-methylbutyrate (3H2MB) | Poly(3-hydroxy-2-methylbutyrate-co-3-hydroxybutyrate) P(3H2MB-co-3HB) | Rapid crystallization behavior. researchgate.net |
| 3-Hydroxy-5-cis-dodecanoate (3H5DD) | Medium-chain-length PHA (mcl-PHA) | Can be used as a softener when mixed with other biomaterials. nih.gov |
Enhanced Biodegradability and Biocompatibility
The biodegradability and biocompatibility of PHAs are among their most valuable attributes for various applications, especially in the medical field. nih.govnih.gov The monomeric composition plays a crucial role in determining the rate of degradation. researchgate.net Copolymers with lower crystallinity generally degrade more effectively than highly crystalline homopolymers. researchgate.net This is because the amorphous regions of the polymer are more accessible to water and enzymes that facilitate hydrolysis. researchgate.net
The degradation products of PHAs are generally considered non-toxic, which is a critical factor for their use in biomedical applications such as drug delivery systems, tissue engineering scaffolds, and implants. nih.govnih.gov The biocompatibility of PHA-based materials has been demonstrated in numerous studies, showing good cell attachment, proliferation, and tissue integration. researchgate.net
Research into Biological Activity and Molecular Mechanisms
Modulators of Lipid Biosynthesis
Compounds like this compound and related fatty acid derivatives can act as modulators of lipid biosynthesis. By introducing specific fatty acids into a biological system, researchers can influence the composition of cellular lipids and study the downstream effects on cellular processes. The synthesis of complex lipids, such as glycerolipids and sphingolipids, involves a series of enzymatic reactions that can be influenced by the availability of different fatty acid precursors. biorxiv.org
Research in this area often involves disrupting or enhancing specific steps in the lipid synthesis pathways to understand the roles of different enzymes and lipid species. For example, studies have investigated how the inhibition of certain enzymes in fatty acid oxidation can lead to a compensatory increase in the synthesis of other lipid molecules. nih.gov This type of research is fundamental to understanding metabolic diseases and developing potential therapeutic interventions.
Potential in Therapeutic Research (e.g., X-linked Adrenoleukodystrophy)
Currently, there is a notable absence of direct scientific research investigating this compound in the context of X-linked Adrenoleukodystrophy (X-ALD). X-ALD is a serious genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), primarily in the brain and adrenal glands, due to a mutation in the ABCD1 gene. nih.govontosight.ai This mutation leads to a dysfunctional ABCD1 protein, which is responsible for transporting VLCFAs into peroxisomes for their breakdown. nih.govkarger.com The buildup of these fatty acids is associated with demyelination, neuroinflammation, and oxidative stress, leading to the severe neurological symptoms of the disease. nih.govkarger.com
While no studies directly link this compound to X-ALD therapy, a hypothetical discussion of its potential research avenues can be framed based on the known pathophysiology of the disease and the biological activities of related fatty acid molecules.
Hypothetical Areas of Investigation:
Anti-Inflammatory and Antioxidant Properties: A key component of X-ALD pathology is a significant inflammatory response in the central nervous system. nih.gov The potential anti-inflammatory or antioxidant properties of this compound could be a theoretical area of interest. Research into other fatty acids has demonstrated such effects. nih.govresearchgate.net Investigating whether this specific compound can mitigate the neuroinflammatory cascade or reduce oxidative stress in cellular models of X-ALD could be a preliminary step.
Interaction with Peroxisomal Pathways: While the primary defect in X-ALD is the ABCD1 transporter, research could hypothetically examine if certain fatty acid metabolites can influence other aspects of peroxisomal function. medscape.com For example, it could be explored whether the presence of specific hydroxy fatty acids can impact the integrity of peroxisomal membranes or the function of other related transporters, although this is purely speculative at this time.
It is crucial to reiterate that these are theoretical research directions. Without dedicated studies, any potential role for this compound in the therapeutic landscape of X-linked Adrenoleukodystrophy remains entirely speculative. Future research would be required to first establish any relevant biological activity of this compound in the context of peroxisomal disorders.
V. Future Directions and Interdisciplinary Research Opportunities
Advanced Catalytic Engineering for Enhanced Selectivity and Yield
The conversion of Methyl 15-hydroxypentadecanoate (B1240629) into high-value products, particularly the fragrance ingredient cyclopentadecanolide, is critically dependent on catalytic processes. The primary reaction is an intramolecular transesterification, or macrolactonization. Future research is focused on developing novel catalysts that offer superior yield, selectivity, and operational stability under sustainable conditions.
A significant challenge in macrolactonization is achieving high yields and purity. nih.gov Researchers have explored various catalytic systems to optimize this conversion. One promising approach involves the use of a KF-La/γ-Al2O3 solid base catalyst. nih.govroyalsocietypublishing.org This catalyst, prepared from a highly basic mesoporous framework, demonstrates considerable efficiency. Studies have shown that with a KF-25La/γ-Al2O3 catalyst, a 58.50% yield of cyclopentadecanolide can be achieved with a purity of 98.8% after reactive distillation. nih.gov The catalyst's large pore size (10-30 nm) and strong basic sites are thought to be conducive to the macrolactonization of the long-chain ester. nih.gov A proposed mechanism for this catalysis has been described, providing a basis for further catalyst refinement. researchgate.net
Other catalytic systems, such as Mo–Fe/HZSM-5, have also been investigated for this reaction, highlighting the ongoing effort to find more efficient and robust catalysts. nih.govresearchgate.net The development of these advanced catalysts is essential for making the synthesis of macrocyclic musks more economical and environmentally friendly.
Table 1: Catalytic Conversion of Methyl 15-hydroxypentadecanoate to Cyclopentadecanolide
| Catalyst | Reaction Temperature | Reaction Time | Yield | Purity (after distillation) | Reference |
|---|---|---|---|---|---|
| KF-25La/γ-Al2O3 | 190°C | 7 h | 58.50% | 98.8% | nih.gov |
| Mo-Fe/HZSM-5 | Data indicates investigation, specific yield not provided in abstract. | researchgate.net |
Omics-based Approaches to Elucidate Biosynthetic Pathways
While chemical synthesis routes are established, understanding and harnessing the natural biosynthesis of 15-hydroxypentadecanoic acid, the parent acid of the methyl ester, is a key goal for sustainable production. The biosynthesis of ω-hydroxy fatty acids in microbes is typically catalyzed by cytochrome P450 monooxygenases (P450s), which hydroxylate the terminal carbon of a fatty acid. wikipedia.orgnih.govresearchgate.net The likely biosynthetic pathway for 15-hydroxypentadecanoic acid involves the ω-hydroxylation of pentadecanoic acid (C15:0) by a specific P450 enzyme.
Integrative omics approaches are powerful tools for discovering and characterizing such pathways. google.comnih.gov
Genomics can be used to mine the genomes of microorganisms, such as yeasts or bacteria, to identify candidate genes encoding for P450 enzymes that may act on long-chain fatty acids. nih.gov
Transcriptomics can reveal which of these candidate genes are upregulated and co-expressed with other relevant genes when the organism is grown on a fatty acid-rich substrate.
Proteomics confirms the presence and quantity of the P450 enzymes and other pathway proteins under specific conditions.
Metabolomics , using techniques like LC-MS, can then be employed to detect and quantify the production of 15-hydroxypentadecanoic acid and other related metabolites, directly linking the genetic and protein information to the chemical output. chromatographyonline.com
By integrating these data, researchers can identify the specific genes and enzymes responsible for producing 15-hydroxypentadecanoic acid, paving the way for metabolic engineering of industrial microbes like Escherichia coli or Yarrowia lipolytica for high-yield production. nih.govfraunhofer.denih.gov
Biomedical Applications of Derivatives
The derivatives of this compound hold potential for various biomedical applications. The most prominent derivative is cyclopentadecanolide, a macrocyclic musk used extensively in fragrances. wikipedia.org Beyond its olfactory properties, research into the biological activities of macrocyclic musks and related compounds has uncovered promising pharmacological effects.
Modern studies have shown that natural musk, which contains macrocyclic ketones like muscone (B1676871), possesses anti-inflammatory, neuroprotective, and anti-cancer properties. nih.gov These findings suggest that synthetic macrocyclic lactones like cyclopentadecanolide could be investigated for similar activities. Research indicates that cyclopentadecanolide is not genotoxic, which is a favorable characteristic for compounds used in consumer products and potentially in medicine. nih.govbiosynth.com This contrasts with some earlier classes of synthetic musks that raised environmental and toxicological concerns. researchgate.net
Furthermore, computational studies on related macrocyclic compounds have shown potential for targeted therapeutic action. For instance, a molecular docking study of (4Z, 12Z)-cyclopentadeca-4, 12-dienone, a derivative of cyclopentadecanone, showed that it could be a good inhibitor for several molecular targets related to type 2 diabetes. nih.gov This opens an intriguing avenue for designing and synthesizing novel derivatives of this compound for specific therapeutic purposes, such as anti-inflammatory or metabolic disease treatments.
Sustainable Production and Biorefinery Concepts
Moving away from petrochemical-based synthesis, the future production of this compound and its derivatives is geared towards sustainable, bio-based methods within an integrated biorefinery framework. researchgate.net This involves using renewable feedstocks, such as plant oils or sugars, and microbial fermentation to produce the target molecule and other valuable co-products. nih.govfraunhofer.de
Microorganisms like yeasts and bacteria can be engineered to produce long-chain ω-hydroxy fatty acids and α,ω-dicarboxylic acids. nih.govnih.gov A key strategy involves introducing a P450 monooxygenase system into an industrial host like E. coli to convert fatty acids from renewable sources into ω-hydroxy fatty acids. acs.orgfrontiersin.org For example, engineered E. coli has been used to produce various ω-hydroxy fatty acids and has been shown to convert coconut oil hydrolysate into a range of dicarboxylic acids. acs.org
A particularly relevant study demonstrated the direct bioconversion of 15-hydroxypentadecanoic acid into the valuable polymer precursor, pentadecanedioic acid. researchgate.net Using an engineered E. coli biocatalyst expressing alcohol and aldehyde dehydrogenases, researchers achieved a 95.6% molar yield, showcasing a highly efficient and specific biotransformation. researchgate.net This process exemplifies the biorefinery concept: using a bio-based feedstock (15-hydroxypentadecanoic acid, which can itself be produced via fermentation) to create another high-value chemical, thus maximizing the value derived from biomass. researchgate.net
Table 2: Biotechnological Production of Pentadecanedioic Acid from 15-Hydroxypentadecanoic Acid
| Biocatalyst | Substrate | Product | Molar Yield | Productivity | Reference |
|---|---|---|---|---|---|
| Engineered E. coli with ADH, ALDH, and NFO | 15-Hydroxypentadecanoic acid | Pentadecanedioic acid | 95.6% | 19.1 mM h-1 | researchgate.net |
Computational Chemistry and Modeling of Molecular Interactions
Computational chemistry and molecular modeling are indispensable tools for accelerating research and development related to this compound. These techniques provide insights into molecular structure, reactivity, and interactions that are difficult to obtain through experimental methods alone. nih.govca.gov
A key area for computational study is the macrolactonization reaction. Modeling the interaction between this compound and the active sites of catalysts, such as the KF-La/γ-Al2O3 or zeolite systems, can elucidate the reaction mechanism. researchgate.netresearchgate.net This understanding can guide the rational design of new catalysts with improved efficiency and selectivity. By simulating how the long, flexible ester chain orients itself within the catalyst's pores and interacts with basic or acidic sites, researchers can predict which catalyst modifications would be most beneficial.
Furthermore, molecular docking and molecular dynamics simulations can be used to explore the potential biomedical applications of its derivatives. nih.gov As demonstrated with a related macrocyclic ketone, docking studies can predict the binding affinity of a ligand to the active site of a protein target, such as an enzyme involved in diabetes. nih.gov This in silico screening allows for the rapid evaluation of many potential drug candidates, saving significant time and resources in the early stages of drug discovery. Such models could be applied to cyclopentadecanolide and other novel derivatives to screen for interactions with a wide range of biological targets, potentially uncovering new therapeutic uses.
Q & A
Q. What are the primary synthetic routes for Methyl 15-hydroxypentadecanoate, and what are their advantages?
this compound is synthesized via two main methods:
- Method 1 : Reaction of methanol with cyclopentadecanolide, achieving yields up to 99% under optimized conditions. This method is favored for its high efficiency and scalability .
- Method 2 : Esterification of 15-hydroxypentadecanoic acid with methanol. While effective, this route may require additional purification steps to isolate the product . Researchers should select the method based on substrate availability and desired purity.
Q. How is this compound characterized in experimental settings?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
- Melting Point Analysis : Reported as 50–52°C, consistent across multiple studies .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98%) and detect impurities .
Q. What are the solubility and storage requirements for this compound?
this compound is soluble in organic solvents such as chloroform, ethanol, and methanol. It is stable at room temperature but should be stored in a cool, dry environment to prevent degradation. Solutions in volatile solvents require inert gas purging to avoid oxidation .
Advanced Research Questions
Q. How do catalysts influence the macrolactonization of this compound?
Catalyst selection critically impacts reaction efficiency. For example:
- Calcium Glycerolate (derived from eggshell waste) enhances macrolactonization yields by stabilizing intermediates.
- Comparative studies of catalysts (e.g., acid vs. base catalysts) reveal trade-offs between reaction rate and byproduct formation . Researchers should optimize catalyst loading and reaction temperature for reproducibility.
Q. What mechanistic insights support its role as a lipid biosynthesis inhibitor?
this compound acts as a serine-specific, irreversible inhibitor , modifying active sites of target enzymes. Its long alkyl chain facilitates hydrophobic interactions with enzyme pockets, while the hydroxyl group participates in covalent bond formation. Kinetic assays (e.g., time-dependent inactivation) are used to validate its inhibitory mechanism .
Q. How can researchers resolve discrepancies in experimental data related to this compound?
Common sources of variability include:
- Purity : Use HPLC to confirm >98% purity, as impurities (e.g., unreacted precursors) can skew results .
- Catalyst Efficiency : Replicate reactions with controls (e.g., catalyst-free conditions) to isolate catalyst effects .
- Storage Conditions : Degradation products from improper storage may alter bioactivity; conduct stability assays periodically .
Q. What strategies improve yield in large-scale synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst Recycling : Reusable catalysts (e.g., immobilized enzymes) reduce costs.
- In-line Monitoring : Real-time analytics (e.g., FTIR) enable rapid adjustments to reaction parameters .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst, temperature) meticulously .
- Biological Assays : Include negative controls (e.g., solvent-only) to differentiate compound-specific effects .
- Data Validation : Cross-reference melting points and spectral data with literature to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
